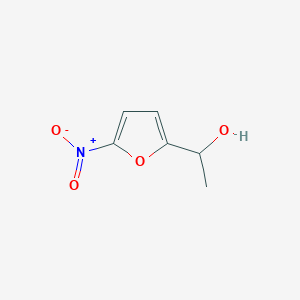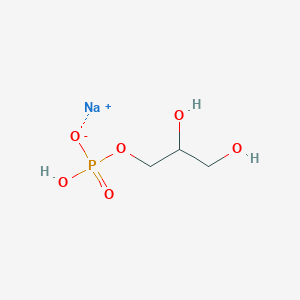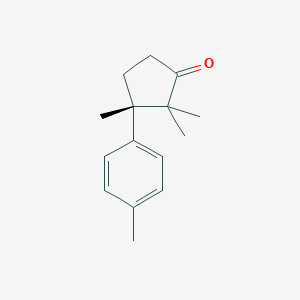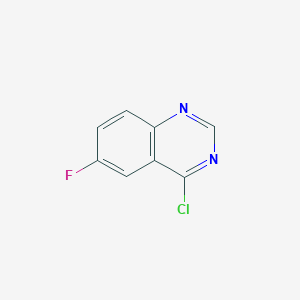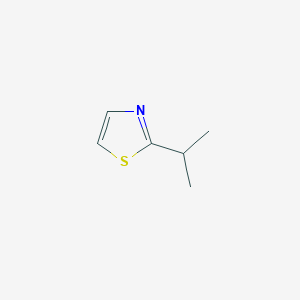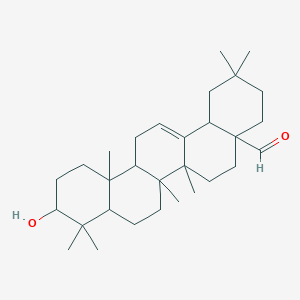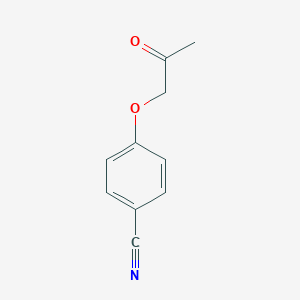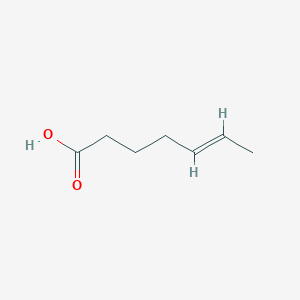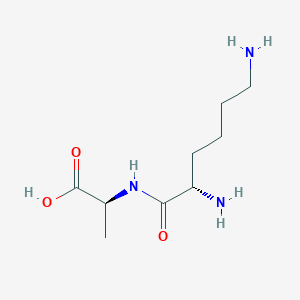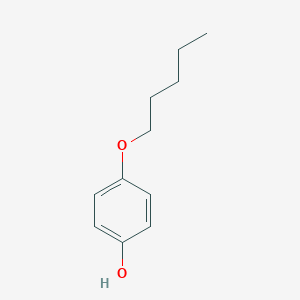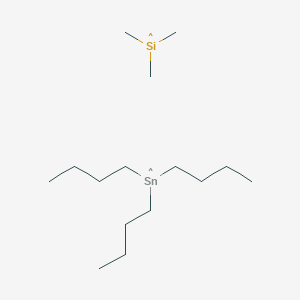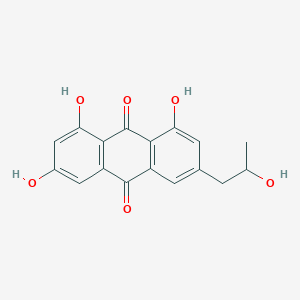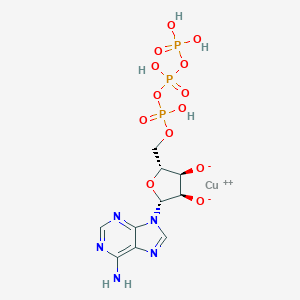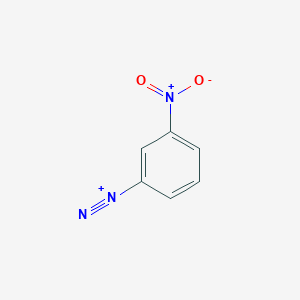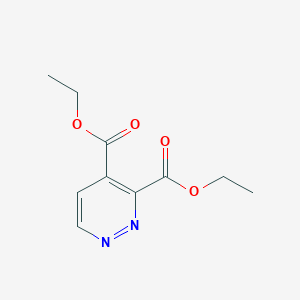
Diethyl pyridazine-3,4-dicarboxylate
Descripción general
Descripción
Diethyl pyridazine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The compound is typically stored in a refrigerator and is in liquid form .
Molecular Structure Analysis
The InChI code for Diethyl pyridazine-3,4-dicarboxylate is 1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 . This indicates that the molecule contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Diethyl pyridazine-3,4-dicarboxylate has been involved in spirocyclisation reactions with 1,3-binucleophiles . It has also been involved in condensation reactions with o-phenylenediamine .Physical And Chemical Properties Analysis
Diethyl pyridazine-3,4-dicarboxylate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
Diethyl pyridazine-3,4-dicarboxylate is utilized in medicinal chemistry as a precursor for synthesizing various pharmacologically active compounds .
Methods of Application
The compound is used in multi-step synthetic pathways to create molecules that can interact with biological targets. This involves reactions like cyclization, alkylation, and coupling under controlled laboratory conditions.
Results and Outcomes
The synthesized molecules exhibit a range of biological activities, including antimicrobial, antitubercular, and anti-inflammatory effects. The efficacy of these compounds is often measured using in vitro assays and binding affinity studies.
Agrochemicals
Application Summary
In agrochemistry, Diethyl pyridazine-3,4-dicarboxylate serves as a building block for creating herbicides and pesticides .
Methods of Application
The compound is incorporated into larger molecular structures that are designed to target specific pests or weeds. These agrochemicals are tested in field trials to determine their effectiveness and environmental impact.
Results and Outcomes
The resulting agrochemicals show varying degrees of success in controlling unwanted species, with outcomes measured by crop yield improvements and pest population reductions.
Cardiovascular Drugs
Application Summary
This compound is explored for its potential in the development of cardiovascular drugs due to its structural properties .
Methods of Application
Researchers use Diethyl pyridazine-3,4-dicarboxylate to synthesize molecules that can modulate heart-related functions. These are tested in animal models and clinical trials to assess their therapeutic potential.
Results and Outcomes
Some synthesized molecules have shown promise in preclinical studies, demonstrating the ability to affect blood pressure and heart rate with minimal side effects.
Pharmacophore Development
Application Summary
It plays a role in pharmacophore development, aiding in the design of new drugs with specific target interactions .
Methods of Application
The compound’s structure is analyzed for its interaction with drug targets, and modifications are made to enhance these interactions. Computational modeling and crystallography are often used in this process.
Results and Outcomes
The development of pharmacophores has led to the creation of compounds with improved efficacy and selectivity for their intended targets.
Janus Kinase Inhibitors
Application Summary
Diethyl pyridazine-3,4-dicarboxylate is investigated for its use in the synthesis of Janus kinase inhibitors, which are important in treating autoimmune diseases .
Methods of Application
Synthetic pathways involving this compound lead to inhibitors that are tested for their ability to modulate immune responses. These are evaluated using biochemical assays and cellular models.
Results and Outcomes
Some inhibitors have shown effectiveness in reducing inflammatory markers and are progressing through the stages of drug development.
Photochemical Synthesis
Application Summary
This compound is also used in photochemical synthesis to create complex molecules with potential industrial and pharmaceutical applications .
Methods of Application
Reactions are carried out under light to induce specific chemical transformations. The conditions, such as light wavelength and intensity, are carefully controlled to achieve the desired products.
Results and Outcomes
The photochemical processes have yielded novel compounds with unique properties, expanding the possibilities for material science and drug discovery.
Each of these applications demonstrates the versatility of Diethyl pyridazine-3,4-dicarboxylate in scientific research, contributing to advancements in various fields. The detailed methods and results highlight the compound’s potential in creating impactful solutions to real-world problems.
Corrosion Inhibition
Application Summary
The compound has been evaluated for its anti-corrosion potential, particularly in protecting metals from corrosive environments .
Methods of Application
Diethyl pyridazine-3,4-dicarboxylate is applied to metal surfaces, and its effectiveness is assessed through methods like gravimetric analysis, Tafel polarization, and electrochemical impedance spectroscopy (EIS).
Results and Outcomes
Studies have shown a significant reduction in corrosion rates with the application of this compound, highlighting its potential as an effective corrosion inhibitor .
Antimicrobial and Antioxidant Properties
Application Summary
Research has indicated that derivatives of Diethyl pyridazine-3,4-dicarboxylate exhibit antimicrobial and antioxidant properties .
Methods of Application
The compound’s derivatives are tested against various bacterial and fungal pathogens using techniques like the disc diffusion method.
Results and Outcomes
The derivatives have demonstrated superior efficacy against all tested pathogens, surpassing reference standards like Gentamicin in antimicrobial screenings. They also show promising antioxidant capabilities, as evidenced by DPPH free radical scavenging assays .
Biomedical Applications
Application Summary
The compound’s derivatives are being explored for their potential in various biomedical applications due to their multifunctional properties .
Methods of Application
These derivatives undergo rigorous characterization and testing in biomedical contexts, including their interaction with biological systems and potential therapeutic effects.
Results and Outcomes
The comprehensive investigations into these derivatives underscore their versatility and potential in therapeutic avenues, from industrial applications to healthcare solutions .
Diagnostic Assay Manufacturing
Application Summary
Diethyl pyridazine-3,4-dicarboxylate is used in the manufacturing of diagnostic assays, contributing to advancements in medical diagnostics .
Methods of Application
The compound is incorporated into assays that are designed to detect specific biomarkers or health conditions.
Results and Outcomes
The use of this compound in diagnostic assays has led to the development of more sensitive and accurate diagnostic tools, improving patient care and treatment outcomes .
Material Science
Application Summary
In material science, the compound is utilized for its properties that contribute to the development of new materials with desired characteristics .
Methods of Application
Diethyl pyridazine-3,4-dicarboxylate is used in the synthesis and modification of materials, often involving complex chemical reactions and characterizations.
Results and Outcomes
The materials developed using this compound exhibit unique properties that are valuable for various industrial and technological applications .
Chemical Synthesis
Application Summary
The compound is a key player in chemical synthesis, serving as a precursor or intermediate in the creation of diverse chemical entities .
Methods of Application
It is involved in various synthetic pathways, contributing to the synthesis of complex molecules for research and industrial use.
Results and Outcomes
The role of Diethyl pyridazine-3,4-dicarboxylate in chemical synthesis has facilitated the production of a wide array of chemicals, enhancing the scope of chemical manufacturing .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
diethyl pyridazine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTDNBVRYCDLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyridazine-3,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



